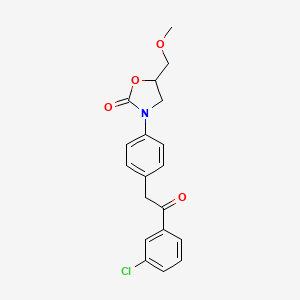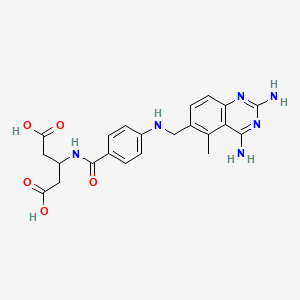
Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a quinazoline ring, multiple amino groups, and a pentanedioic acid backbone. Its unique configuration makes it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline derivative, which is then coupled with a benzoyl chloride derivative. The final step involves the introduction of the pentanedioic acid moiety through amidation reactions. Key reagents used in these steps include various amines, chlorides, and catalysts to facilitate the coupling and amidation reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, using high-efficiency reactors and purification techniques such as crystallization and chromatography. Reaction conditions are carefully controlled to ensure consistent product quality, with parameters like temperature, pressure, and pH being meticulously monitored.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides, which are useful intermediates in further chemical transformations.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with temperatures ranging from room temperature to reflux conditions, depending on the specific reaction.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery programs.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The quinazoline moiety is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their anticancer properties. The presence of multiple amino groups and the quinazoline ring structure are key features that contribute to its biological activity, particularly in inhibiting specific enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects in diseases like cancer. The compound’s multiple amino groups enhance its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: A well-known anticancer agent with a similar quinazoline structure.
Pteroic acid: Shares structural similarities but differs in its biological activity and applications.
Pralatrexate: Another anticancer compound with a related structure, used in the treatment of certain types of lymphoma.
Uniqueness
Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in both research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
69827-75-4 |
|---|---|
Molekularformel |
C22H24N6O5 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
3-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H24N6O5/c1-11-13(4-7-16-19(11)20(23)28-22(24)27-16)10-25-14-5-2-12(3-6-14)21(33)26-15(8-17(29)30)9-18(31)32/h2-7,15,25H,8-10H2,1H3,(H,26,33)(H,29,30)(H,31,32)(H4,23,24,27,28) |
InChI-Schlüssel |
WSUHKUHBZFBXJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


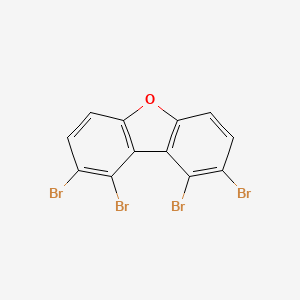
![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
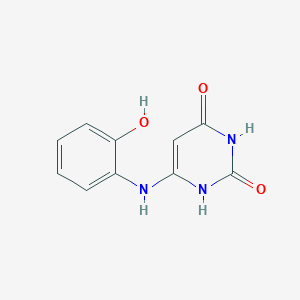
![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
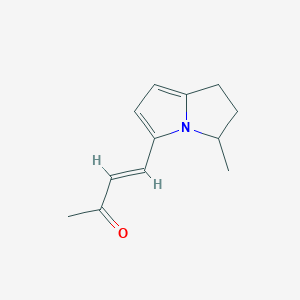
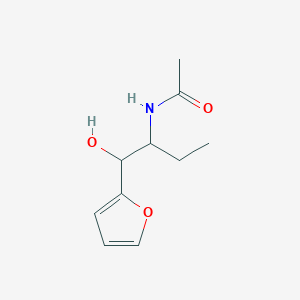
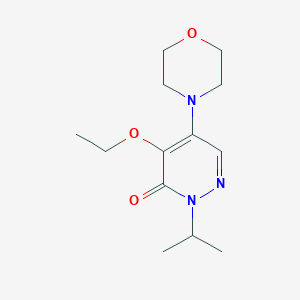
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
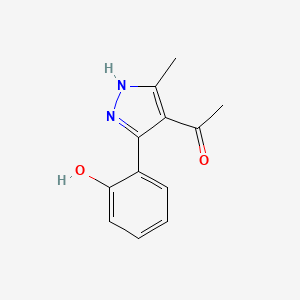

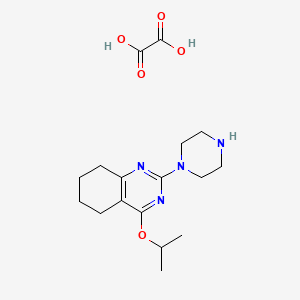
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
